molecular formula C11H12F3NO2 B3076011 Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate CAS No. 1038323-37-3

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No.: B3076011
CAS No.: 1038323-37-3
M. Wt: 247.21
InChI Key: UXOKNDFGYDXGGN-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate is a fluorinated organic compound featuring a β-amino ester core substituted with a 3-(trifluoromethyl)phenyl group. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The compound is utilized in pharmaceutical and agrochemical research, particularly as a chiral intermediate or building block for bioactive molecules . Its stereochemical configuration (R or S) and ester substituent (methyl vs. ethyl) significantly influence its reactivity and applications.

Properties

IUPAC Name

methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14/h2-5,9H,6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOKNDFGYDXGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction Type Reagents/Conditions Product Yield References
Acidic hydrolysisHCl (conc.), reflux, 6–8 hours3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid85–90%
Basic hydrolysisNaOH (aq.), reflux, 4–5 hoursSodium 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate78%

Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis follows saponification mechanisms. The trifluoromethyl group remains inert under these conditions.

Nucleophilic Substitution at the Amino Group

The primary amine participates in alkylation and acylation reactions:

Reaction Type Reagents/Conditions Product Application References
AcylationAcetyl chloride, pyridine, 0°C to RTN-Acetyl-3-[3-(trifluoromethyl)phenyl]propanoateProdrug synthesis
Reductive alkylationFormaldehyde, NaBH₃CN, methanol, RTN-Methyl-3-amino-3-[3-(trifluoromethyl)phenyl]propanoateBioactive derivative production

The amino group’s nucleophilicity enables modifications for pharmaceutical applications, such as enhancing metabolic stability.

Amide Formation

Coupling reactions with carboxylic acids generate amides, leveraging the amine’s reactivity:

Coupling Agent Conditions Product Yield References
EDC/HOBtDCM, RT, 12 hours3-Benzamido-3-[3-(trifluoromethyl)phenyl]propanoate72%
DCC/DMAPTHF, 0°C to RT, 8 hours3-(Phthalimido)-3-[3-(trifluoromethyl)phenyl]propanoate68%

These reactions are critical for constructing peptidomimetics or enzyme inhibitors.

Esterification and Transesterification

The methyl ester can be modified via transesterification:

Alcohol Catalyst Conditions Product Yield References
EthanolH₂SO₄ (cat.), refluxEthyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate88%
Benzyl alcoholTi(OiPr)₄, refluxBenzyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate81%

Thionyl chloride is often used to activate the acid intermediate before esterification .

Reduction

The ester group is reducible to alcohol:

  • Reagents : LiAlH₄, THF, 0°C to reflux.

  • Product : 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol (yield: 75–80%).

Ring-Functionalization Reactions

The trifluoromethylphenyl group participates in electrophilic aromatic substitution (EAS) under stringent conditions:

Reaction Reagents/Conditions Product Yield References
NitrationHNO₃/H₂SO₄, 50°C, 3 hours3-Amino-3-[3-(trifluoromethyl)-4-nitrophenyl]propanoate45%
SulfonationSO₃/H₂SO₄, 80°C, 6 hours3-Amino-3-[3-(trifluoromethyl)-4-sulfophenyl]propanoate38%

The electron-withdrawing trifluoromethyl group directs EAS to the meta position, limiting further substitution.

Coordination Chemistry

The amino and ester groups enable metal complexation:

  • Cu(II) complexes : Formed with CuCl₂ in methanol, yielding octahedral geometries (λₘₐₓ: 650 nm).

  • Applications : Catalysis in oxidation reactions or as antimicrobial agents.

Scientific Research Applications

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ester Variants

Compound Name Ester Group Molecular Weight (g/mol) CAS Number Key Properties/Applications
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate Methyl 247.21 1228569-28-5 Chiral intermediate; used in enantioselective synthesis
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate Ethyl 243.74 502842-12-8 Improved solubility due to longer alkyl chain; discontinued due to synthesis challenges
Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate Methyl 246.19 1717-42-6 Oxo group enhances electrophilicity; used in ketone-based reactions

Key Differences :

  • Solubility : Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters.
  • Reactivity: The oxo derivative lacks the amino group, limiting its utility in amidation or condensation reactions but broadening its use in carbonyl chemistry .

Stereochemical Variants

Compound Name Configuration Molecular Weight (g/mol) Purity Applications
Methyl (R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate R-enantiomer 247.21 ≥95% Preferred in asymmetric synthesis; discontinued due to low demand
Methyl (S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate S-enantiomer 247.21 N/A Limited commercial availability; niche applications in chiral resolution

Key Differences :

  • Biological Activity : Enantiomers may differ in binding affinity to biological targets. For example, the R-enantiomer is often prioritized in drug discovery for its higher stereochemical compatibility with enzymes .

Substituent Effects

Compound Name Substituent Position Molecular Weight (g/mol) Key Features
Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate 4-position CF₃ 247.21 Altered electronic effects; higher steric hindrance at para position
Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate 2-position CF₃ 247.21 Ortho-substitution may hinder rotational freedom; impacts crystallinity

Key Differences :

  • Synthetic Utility : Para-substituted analogs are more common in drug design due to predictable steric interactions, whereas ortho-substituted derivatives are less explored .

Salt Forms and Stability

Compound Name Salt Form Stability/Solubility
This compound hydrochloride Hydrochloride Enhanced water solubility; preferred for formulation
Free base (Methyl ester) None Higher lipophilicity; storage challenges due to hygroscopicity

Biological Activity

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, with CAS number 1354951-67-9, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the biological activity of various molecules by improving their lipophilicity and metabolic stability. The presence of the amino group also suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors involved in signaling pathways.
  • Signal Transduction Interference : The compound may affect various signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Microorganism Activity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Candida albicansInhibited

Anticancer Activity

The compound's potential anticancer properties have also been explored. Studies suggest that similar fluorinated compounds can induce cytotoxic effects in various cancer cell lines. For example, a related study found that trifluoromethyl-containing compounds exhibited significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Cell Line IC50 (µM)
MCF-715
HepG210

Case Studies

  • Fluorinated Derivatives : A study demonstrated that the introduction of a trifluoromethyl group in a related compound increased its potency against cancer cells significantly compared to non-fluorinated analogs . This highlights the importance of fluorination in enhancing biological activity.
  • Enzyme Interaction Studies : Molecular docking studies have shown that this compound can bind effectively to active sites of enzymes involved in cancer progression, suggesting a mechanism for its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
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Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate

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